molecular formula C6H10N2O B1343069 4-Hydroxypiperidine-1-carbonitrile CAS No. 51075-37-7

4-Hydroxypiperidine-1-carbonitrile

Cat. No. B1343069
CAS RN: 51075-37-7
M. Wt: 126.16 g/mol
InChI Key: OPBQHNZSOOLCPP-UHFFFAOYSA-N
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Patent
US07132426B2

Procedure details

A 5-liter, 3-neck flask was equipped with mechanical stirring, a reflux condenser, and a powder addition funnel. Sodium bicarbonate (840 g, 10 mmol) was added via the powder funnel while stirring, then water (ca. 300–400 mL) was gradually added while vigorously stirring to form a thick, uniform slurry. The flask was then placed in an ice bath, and a solution of 4-hydroxypiperidine (506 g, 5.00 mol) in CH2Cl2 (1.0 L) was added, and the contents were vigorously mixed while cooling. A solution of cyanogen bromide (640 g, 6.0 mol) in CH2Cl2 (600 mL) was added in a dropwise fashion over 2 h, and stirring was continued for an additional 30 min. The ice bath was removed, and the mechanical stirrer was replaced by a magnetic stirrer, and the reaction mixture was stirred for 16 h. The flask was once again placed under mechanical stirring, and sodium carbonate (100 g) was added in order to ensure complete neutralization. MgSO4 (500 g) was added, and vigorous stirring was continued for 15 min. The resulting suspension was filtered, rinsing with CH2Cl2 (2.0 L). A light amber, viscous oil was obtained upon solvent removal to give 1-cyano-4-hydroxypiperidine (574 g, 91% yield. 1H NMR (CDCl3) δ 3.80 (m, 1H), 3.39 (m, 2H), 3.05 (m, 2H), 1.87 (m, 2H), 1.70 (br s, 1H), 1.62 (m, 2H); MS m/z 212.1 (M+).
Quantity
840 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
506 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
640 g
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+].O.[OH:7][CH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1.[N:14]#[C:15]Br>C(Cl)Cl>[C:15]([N:11]1[CH2:12][CH2:13][CH:8]([OH:7])[CH2:9][CH2:10]1)#[N:14] |f:0.1|

Inputs

Step One
Name
Quantity
840 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
506 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
640 g
Type
reactant
Smiles
N#CBr
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5-liter, 3-neck flask was equipped with mechanical stirring, a reflux condenser, and a powder addition funnel
STIRRING
Type
STIRRING
Details
while vigorously stirring
CUSTOM
Type
CUSTOM
Details
to form a thick, uniform slurry
CUSTOM
Type
CUSTOM
Details
The flask was then placed in an ice bath
ADDITION
Type
ADDITION
Details
the contents were vigorously mixed
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CUSTOM
Type
CUSTOM
Details
the mechanical stirrer was replaced by a magnetic stirrer
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 16 h
Duration
16 h
ADDITION
Type
ADDITION
Details
was added in order
ADDITION
Type
ADDITION
Details
MgSO4 (500 g) was added
STIRRING
Type
STIRRING
Details
vigorous stirring
WAIT
Type
WAIT
Details
was continued for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
rinsing with CH2Cl2 (2.0 L)
CUSTOM
Type
CUSTOM
Details
A light amber, viscous oil was obtained upon solvent removal

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)N1CCC(CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.